molecular formula C6H3ClKNO2 B13789872 Potassium 2-chloro-nicotinate CAS No. 97510-86-6

Potassium 2-chloro-nicotinate

Cat. No.: B13789872
CAS No.: 97510-86-6
M. Wt: 195.64 g/mol
InChI Key: OXAIIPJGBIWVIM-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions: Potassium 2-chloro-nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent nicotinic acid derivative.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Regeneration of nicotinic acid.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

Potassium 2-chloro-nicotinate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1)
  • 2-chloro-N-(3-chlorophenyl)nicotinamide (ND2)
  • 2-chloro-N-(4-chlorophenyl)nicotinamide (ND3)
  • N-(2-bromophenyl)-2-chloronicotinamide (ND4)

Comparison: Potassium 2-chloro-nicotinate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other nicotinamide derivatives .

Properties

CAS No.

97510-86-6

Molecular Formula

C6H3ClKNO2

Molecular Weight

195.64 g/mol

IUPAC Name

potassium;2-chloropyridine-3-carboxylate

InChI

InChI=1S/C6H4ClNO2.K/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

OXAIIPJGBIWVIM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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